Cyanine3 amine (TFA)

Description

BenchChem offers high-quality Cyanine3 amine (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanine3 amine (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

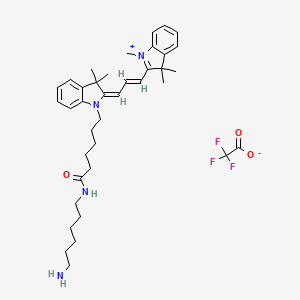

Structure

3D Structure of Parent

Properties

Molecular Formula |

C38H51F3N4O3 |

|---|---|

Molecular Weight |

668.8 g/mol |

IUPAC Name |

N-(6-aminohexyl)-6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C36H50N4O.C2HF3O2/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;3-2(4,5)1(6)7/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;(H,6,7) |

InChI Key |

LSLWTCOXVYIZCN-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)[O-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Potential of Cyanine3 Amine (TFA): A Technical Guide for Molecular Biology Researchers

For researchers, scientists, and drug development professionals, the precise labeling and visualization of biomolecules are paramount. Cyanine3 (Cy3) amine (TFA salt) has emerged as a robust and versatile fluorescent dye for these applications. This technical guide provides an in-depth exploration of Cyanine3 amine's properties, applications, and the experimental protocols necessary for its successful implementation in molecular biology research.

Cyanine3 amine is a derivative of the cyanine dye family, characterized by its bright orange-yellow fluorescence. The primary amine group on the molecule allows for its covalent conjugation to a wide range of biomolecules, including proteins, peptides, and nucleic acids, through various cross-linking chemistries. This stable labeling enables the sensitive detection and tracking of these molecules in a variety of experimental contexts.[][2][3]

Core Properties and Spectral Characteristics

The utility of a fluorescent dye is fundamentally determined by its photophysical properties. Cyanine3 exhibits a high molar extinction coefficient, contributing to its brightness, and its fluorescence is relatively insensitive to pH changes within a biologically relevant range.[4] Key quantitative data for Cyanine3 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λex) | ~550-555 nm | [5][6] |

| Maximum Emission Wavelength (λem) | ~570 nm | [5][6] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | ~0.04 - 0.31 | [][5] |

| Reactive Group | Primary Amine | [6] |

| Reactivity | Carbonyl groups (e.g., carboxylic acids, NHS esters) | [6] |

Key Applications in Molecular Biology

The ability to covalently label biomolecules with a bright and stable fluorophore makes Cyanine3 amine a valuable tool in numerous molecular biology techniques.

Fluorescence Microscopy and Imaging

Cyanine3 is widely used for labeling antibodies and other probes for immunocytochemistry (ICC) and immunohistochemistry (IHC).[3] Its bright fluorescence allows for the visualization of the subcellular localization and distribution of target proteins within fixed cells and tissues.

Nucleic Acid Labeling and Detection

Cyanine3 amine can be incorporated into DNA and RNA probes for various applications.[3] In Fluorescence In Situ Hybridization (FISH), Cy3-labeled probes are used to detect specific nucleic acid sequences within the chromosomal or cellular context.[3] It is also a commonly used dye in microarray experiments for gene expression analysis.[7]

Protein-Protein Interaction Studies

The fluorescence properties of Cyanine3 can be exploited to study interactions between proteins. Protein-Induced Fluorescence Enhancement (PIFE) is a phenomenon where the fluorescence intensity of Cy3 increases upon interaction with a protein, providing a method to monitor binding events.[8]

Fluorescence Resonance Energy Transfer (FRET)

Cyanine3 is a popular donor fluorophore in FRET-based assays.[9] FRET is a distance-dependent phenomenon where an excited donor fluorophore (like Cy3) transfers energy to a nearby acceptor fluorophore (like Cy5). This technique is a powerful tool for studying conformational changes in proteins, protein-protein interactions, and nucleic acid hybridization in real-time.[9][10]

Experimental Protocols

The following are generalized protocols for labeling proteins and nucleic acids with Cyanine3 amine. Optimization may be required for specific applications and biomolecules.

Protocol 1: Labeling of Proteins with Cyanine3 Amine

This protocol describes the conjugation of Cyanine3 amine to proteins containing accessible carboxylic acid groups, often activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

Cyanine3 amine (TFA salt)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching reagent (e.g., hydroxylamine or Tris buffer)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

-

Activation of Carboxylic Acids:

-

Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.

-

Add a 10-fold molar excess of EDC and NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups on the protein.

-

-

Labeling Reaction:

-

Dissolve Cyanine3 amine in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Add a 10-20 fold molar excess of the Cyanine3 amine solution to the activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction: Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10 mM) to stop the reaction. Incubate for 30 minutes at room temperature.

-

Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~552 nm (for Cy3).

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification. The amine group on the oligonucleotide will react with an activated carboxylic acid on a molecule that is then labeled with Cyanine3 amine, or more commonly, the oligonucleotide is synthesized with a reactive group that directly couples to an amine-reactive Cy3 derivative. For the purpose of this guide, we will focus on the direct reaction with an NHS-ester activated Cy3.

Materials:

-

Amine-modified oligonucleotide

-

Cyanine3 NHS ester

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous DMF or DMSO

-

Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mM.

-

Dye Preparation: Dissolve Cyanine3 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

-

Labeling Reaction:

-

Add a 5-10 fold molar excess of the dissolved Cyanine3 NHS ester to the oligonucleotide solution.

-

Vortex briefly and incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.

-

-

Purification: Purify the labeled oligonucleotide from unreacted dye using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for oligonucleotide) and ~552 nm (for Cy3).

Visualizing Molecular Processes

Diagrams are essential for conceptualizing the complex interactions and workflows in molecular biology. The following diagrams, created using the DOT language, illustrate key applications of Cyanine3 amine.

Conclusion

Cyanine3 amine (TFA) is a powerful and versatile tool for the fluorescent labeling of biomolecules in molecular biology. Its bright fluorescence, stable covalent linkage, and utility in a wide range of applications, from cellular imaging to sophisticated biophysical assays like FRET, make it an indispensable reagent for researchers. By understanding its core properties and following optimized labeling protocols, scientists can effectively harness the capabilities of Cyanine3 amine to gain deeper insights into complex biological processes.

References

- 2. lifetein.com [lifetein.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. interchim.fr [interchim.fr]

- 5. Cyanine 3 amine (A270139) | Antibodies.com [antibodies.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. interchim.fr [interchim.fr]

- 8. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

A Technical Guide to Cyanine3 Amine: Principles and Applications in Fluorescence-Based Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cyanine3 (Cy3) amine, a widely used fluorescent dye in biological research. It details the fundamental principles of its fluorescence, its key photophysical properties, and comprehensive protocols for its application in labeling biomolecules.

Core Principles of Cyanine3 Amine Fluorescence

Cyanine3 (Cy3) is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The fluorescence of Cy3 arises from its conjugated π-electron system. Upon absorption of light at its excitation maximum, an electron is promoted to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground state by emitting a photon. This emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

The chemical structure of Cy3, featuring a fluorene ring, contributes to its stable fluorescence and versatility. The amine group (-NH2) on the Cy3 molecule provides a reactive site for conjugation to various biomolecules.

The fluorescence quantum yield of Cy3, a measure of its emission efficiency, can be influenced by its local environment. For instance, the quantum yield of Cy3 is known to be low in aqueous solutions but can be significantly enhanced when the dye's structure is rigidified, such as upon binding to a protein or DNA strand. This is partly due to the limitation of cis-trans isomerization, a non-radiative decay pathway for cyanine dyes.

Photophysical and Chemical Properties

Cyanine3 amine is a bright, orange-fluorescent dye with several advantageous properties for biological labeling and detection.[1][2] It exhibits good photostability, which minimizes signal loss during prolonged imaging experiments.[2][3] Furthermore, its fluorescence is relatively insensitive to pH changes within a broad physiological range (pH 4 to 10).[4]

Here is a summary of the key quantitative properties of Cy3 amine:

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~550-555 nm | [1][3][5] |

| Emission Maximum (λem) | ~568-570 nm | [1][3][5] |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [5][6][7] |

| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.31 | [5][6][7] |

| Molecular Weight | ~627.73 g/mol | [5][8] |

| Solubility | Moderate in water; good in DMSO, DMF | [5][8] |

Experimental Protocols

The primary amine group of Cy3 amine allows for its covalent conjugation to various functional groups on biomolecules. It readily reacts with carbonyl groups, such as those in carboxylic acids (after activation) and activated esters (e.g., NHS esters), to form stable amide bonds.[4]

Protein Labeling with Cy3 Amine

This protocol outlines the general steps for labeling proteins with Cy3, typically using a Cy3 NHS ester to react with the primary amines on the protein (e.g., lysine residues and the N-terminus).

A. Protein Solution Preparation:

-

Prepare the protein solution at a concentration of 2-10 mg/mL.[9] For optimal labeling, aim for a concentration of 10 mg/mL.[9]

-

The buffer used for the protein solution must be free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye.[9][10][11] Suitable buffers include phosphate-buffered saline (PBS), MES, or HEPES.[9] If necessary, perform buffer exchange via dialysis or spin filtration against a suitable amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-9.0).[10][12]

B. Labeling Reaction:

-

Just before use, dissolve the Cy3 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[9][11]

-

While gently vortexing the protein solution, slowly add the reactive dye solution.[11] A molar excess of the NHS ester is typically used, with a 10-fold molar excess being a common starting point for mono-labeling.[12] The optimal ratio may need to be determined empirically for each protein.

-

Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[9][10][11]

C. Purification of Labeled Protein:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[9]

-

Collect the fractions containing the labeled protein.

D. Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of Cy3 (~550 nm, A550).

-

Calculate the concentration of the labeled protein and the DOL using the following equations[10]:

-

Protein Concentration (M) = [A280 - (A550 × CF280)] / (ε_protein × path length)

-

DOL = A550 / (ε_dye × Protein Concentration (M) × path length)

-

Where ε_dye is the molar extinction coefficient of Cy3 at its λmax (150,000 cm⁻¹M⁻¹).

-

-

Nucleic Acid Labeling

Cy3 can be incorporated into nucleic acids either during synthesis using a Cy3 phosphoramidite or post-synthetically by reacting an amine-modified oligonucleotide with a Cy3 NHS ester.[13][14]

Post-Synthetic Labeling of Amine-Modified Oligonucleotides:

-

Synthesize and purify an oligonucleotide containing a primary amine modification, typically at the 5' or 3' end.

-

Dissolve the amine-modified oligonucleotide in an amine-free buffer, such as 0.1 M sodium bicarbonate (pH 8.3-8.5).[12]

-

Dissolve the Cy3 NHS ester in DMSO or DMF.

-

Add the Cy3 NHS ester solution to the oligonucleotide solution and incubate at room temperature for at least 4 hours or overnight on ice, protected from light.[12]

-

Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC. Dual HPLC purification is often recommended for post-synthetic labeling to ensure high purity.[13]

Visualizations

Caption: Principle of Cy3 fluorescence.

References

- 1. lifetein.com [lifetein.com]

- 2. Cyanine 3 Dye | AxisPharm [axispharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Cyanine 3 amine (A270139) | Antibodies.com [antibodies.com]

- 6. Cyanine 3 amine [equivalent to Cy3® amine] | AAT Bioquest [aatbio.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Cy3 amine, 2247688-56-6 | BroadPharm [broadpharm.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. interchim.fr [interchim.fr]

- 13. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 14. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]

Cyanine3 amine (TFA) chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of Cyanine3 amine (TFA), a fluorescent dye widely utilized in biological research for labeling proteins, nucleic acids, and other biomolecules.

Core Chemical Properties

Cyanine3 (Cy3) amine is a bright, orange-fluorescent dye that is insensitive to pH changes over a wide range, making it a robust tool for various biological applications.[1] The trifluoroacetate (TFA) salt form enhances its solubility and stability. The primary amine group allows for covalent conjugation to molecules containing reactive groups such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (following activation).[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of Cyanine3 amine.

| Property | Value | References |

| Molecular Formula | C36H52Cl2N4O | [2][3] |

| Molecular Weight | 627.73 g/mol | [2][3] |

| Excitation Maximum (λex) | 555 nm | [4] |

| Emission Maximum (λem) | 570 nm | [4] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.15 - 0.31 | |

| Appearance | Red powder |

| Solubility | Solvents | References |

| High | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [1] |

| Moderate | Water, Alcohols | [3] |

Chemical Structure

The core structure of Cyanine3 consists of two indole rings linked by a polymethine chain. The amine functionality is typically introduced via a linker arm. The trifluoroacetate anion is ionically bonded to the positively charged amine group.

Caption: Chemical structure of Cyanine3 amine with its TFA salt.

Experimental Protocols

The primary amine group of Cyanine3 amine is nucleophilic and can be readily conjugated to electrophilic groups on other molecules, most commonly NHS esters of carboxylic acids, to form stable amide bonds.

General Protocol for Antibody Labeling with an Amine-Reactive Dye

This protocol outlines the general steps for labeling an antibody with an amine-reactive derivative of Cyanine3 (e.g., Cy3-NHS ester, which would be the reaction partner for a molecule with a free amine, but the principle of labeling a protein's amines is the same).

-

Antibody Preparation:

-

Dialyze the antibody solution against a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to remove any interfering substances like Tris or glycine.

-

Adjust the antibody concentration to 2-10 mg/mL. Lower concentrations can significantly decrease labeling efficiency.[5]

-

-

Dye Preparation:

-

Dissolve the amine-reactive Cyanine3 dye (e.g., Cy3 NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

-

-

Labeling Reaction:

-

Slowly add the dissolved dye to the antibody solution while gently stirring. The molar ratio of dye to antibody typically ranges from 5:1 to 20:1 and should be optimized for each specific antibody and application.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~555 nm).

-

References

An In-Depth Technical Guide to Cyanine3 Amine (TFA): Spectra, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine3 (Cy3) amine (trifluoroacetate salt), a widely used fluorescent dye in biological research. It details its spectral properties, experimental protocols for its characterization and use, and its application in key cellular imaging techniques.

Core Spectral and Photophysical Properties

Cyanine3 is a bright, orange-fluorescent dye belonging to the cyanine family. Its chemical structure allows for strong light absorption and emission in the visible spectrum, making it an ideal tool for fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1] The primary amine group on Cyanine3 amine allows for its covalent conjugation to various biomolecules.[2]

The key spectral and photophysical properties of Cyanine3 amine are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for microscopy, and interpreting fluorescence data.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 555 nm | [2][3] |

| Emission Maximum (λem) | 570 nm | [2][3] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [2][3] |

| Quantum Yield (Φ) | 0.15 - 0.31 | [2][4] |

| Correction Factor (260 nm) | 0.04 - 0.07 | [2][4] |

| Correction Factor (280 nm) | 0.073 - 0.09 | [2][4] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and effective application of fluorescent dyes. Below are protocols for fundamental spectral measurements and a common biological application of Cyanine3 amine conjugates.

Determination of Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of a fluorescent dye like Cyanine3 amine.

Materials:

-

Fluorometer (spectrofluorometer)

-

Quartz cuvettes

-

Cyanine3 amine stock solution (e.g., in DMSO)

-

Appropriate solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of Cyanine3 amine in the desired solvent. The absorbance at the excitation maximum should be low (typically < 0.1) to avoid inner filter effects.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the known excitation maximum of Cyanine3 (555 nm).

-

Scan a range of emission wavelengths (e.g., 560 nm to 700 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the fluorometer to the determined emission maximum of Cyanine3 (around 570 nm).

-

Scan a range of excitation wavelengths (e.g., 450 nm to 565 nm).

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum.

-

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Materials:

-

Spectrophotometer

-

Quartz cuvettes with a known path length (typically 1 cm)

-

Cyanine3 amine

-

High-purity solvent (e.g., methanol or DMSO)

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of Cyanine3 amine and dissolve it in a precise volume of solvent to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.

-

Absorbance Measurement:

-

Measure the absorbance of each dilution at the absorption maximum of Cyanine3 (555 nm) using the spectrophotometer.

-

Use the pure solvent as a blank to zero the instrument.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the graph is the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is often determined relative to a standard with a known quantum yield.

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Cyanine3 amine solution

-

A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectrophotometer

Procedure:

-

Sample and Standard Preparation: Prepare solutions of both the Cyanine3 amine and the standard. Adjust their concentrations so that their absorbances at the excitation wavelength are identical and low (typically < 0.1).

-

Absorbance Spectra: Record the absorbance spectra of both the sample and the standard.

-

Fluorescence Spectra:

-

Excite both the sample and the standard at the same wavelength.

-

Record the fluorescence emission spectra of both, ensuring identical experimental conditions (e.g., excitation and emission slit widths).

-

-

Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)²

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Conjugation of Cyanine3 Amine to an Antibody

This protocol describes the labeling of an antibody with Cyanine3 amine. The amine group on the dye reacts with an activated carboxyl group on the antibody.

Materials:

-

Cyanine3 amine

-

Antibody to be labeled

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for carboxyl group activation

-

Reaction buffer (e.g., MES buffer, pH 6.0)

-

Quenching solution (e.g., hydroxylamine)

-

Size-exclusion chromatography column for purification

Procedure:

-

Antibody Preparation: Prepare the antibody in the reaction buffer.

-

Activation of Antibody: Add EDC and NHS to the antibody solution to activate the carboxyl groups. Incubate for a specific time (e.g., 15 minutes) at room temperature.

-

Conjugation: Add Cyanine3 amine to the activated antibody solution. The molar ratio of dye to antibody should be optimized for the specific application. Incubate for a set period (e.g., 2 hours) at room temperature, protected from light.

-

Quenching: Add the quenching solution to stop the reaction.

-

Purification: Separate the labeled antibody from the unreacted dye and other reagents using a size-exclusion chromatography column.

Applications and Workflows

Cyanine3 amine and its conjugates are versatile tools in cellular and molecular biology. Below are examples of its application in immunofluorescence and a depiction of a signaling pathway study.

Immunofluorescence Workflow

Immunofluorescence (IF) is a technique used to visualize the localization of a specific protein or antigen in cells or tissues by using a specific antibody that has been chemically conjugated to a fluorescent dye like Cyanine3.

Caption: General workflow for indirect immunofluorescence using a Cyanine3-conjugated secondary antibody.

Signaling Pathway Visualization: NF-κB Nuclear Translocation

Cyanine3-labeled antibodies can be used to track the movement of proteins within a cell, providing insights into signaling pathways. A classic example is the nuclear translocation of the transcription factor NF-κB upon stimulation.

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Upon stimulation by various signals (e.g., cytokines, growth factors), a signaling cascade is initiated, leading to the degradation of IκB. This frees NF-κB to translocate into the nucleus, where it can activate the transcription of target genes. This process can be visualized using immunofluorescence with an anti-NF-κB antibody conjugated to Cyanine3.

References

solubility of Cyanine3 amine (TFA) in different solvents

An In-Depth Technical Guide to the Solubility of Cyanine3 Amine (TFA)

For researchers, scientists, and professionals in drug development, understanding the solubility of fluorescent probes like Cyanine3 amine (TFA) is critical for the successful design and execution of experiments. This guide provides a comprehensive overview of the solubility of Cyanine3 amine (TFA) in various solvents, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Introduction to Cyanine3 Amine (TFA)

Cyanine3 (Cy3) amine is a fluorescent dye belonging to the cyanine family, characterized by a polymethine chain linking two nitrogen-containing heterocyclic moieties. The trifluoroacetate (TFA) salt form of Cy3 amine is often used in bioconjugation applications where the primary amine group can be reacted with various functional groups on target biomolecules. The solubility of this dye is a key parameter influencing its handling, storage, and application in labeling reactions and imaging protocols.

Solubility of Cyanine3 Amine (TFA)

The solubility of Cyanine3 amine (TFA) is influenced by the polarity of the solvent. As a salt, it exhibits some degree of solubility in aqueous solutions and demonstrates good solubility in polar organic solvents.

Qualitative Solubility:

General observations indicate that Cyanine3 amine (TFA) has:

-

Moderate solubility in water.[1]

-

Good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.[1]

Quantitative Solubility Data:

Precise quantitative solubility data for Cyanine3 amine (TFA) across a wide range of solvents is not extensively published. However, data from supplier information and analogous compounds provide valuable insights.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of Cyanine3 Amine (TFA) | Solubility of Cy5 (triethylamine salt)† |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 mg/mL (74.76 mM)*[2] | ~30 mg/mL |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Good | ~30 mg/mL |

| Ethanol | C₂H₅OH | 46.07 | Good | ~30 mg/mL |

| Water | H₂O | 18.02 | Moderate | - |

| Phosphate-Buffered Saline (PBS), pH 7.2 | - | - | - | ~10 mg/mL |

*Note: Ultrasonic assistance may be required to achieve this concentration.[2] †Data for Cy5 (triethylamine salt) is provided as a reference for a structurally similar cyanine dye.

For in vivo applications, Cyanine3 amine (TFA) can be prepared in mixed solvent systems to achieve a clear solution. For example, a solution of ≥ 1.25 mg/mL can be obtained using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3] Another formulation achieving ≥ 1.25 mg/mL involves 10% DMSO and 90% (20% SBE-β-CD in saline).[2][3]

Experimental Protocol: Determining Solubility using the Shake-Flask Method and UV-Vis Spectrophotometry

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5][6][7] This protocol outlines the steps to determine the solubility of Cyanine3 amine (TFA) in a given solvent.

Materials:

-

Cyanine3 amine (TFA)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.2 µm)

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Cyanine3 amine (TFA) to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature using an orbital shaker or vortex mixer. The equilibration time can vary, but 24 to 48 hours is often sufficient for most compounds.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vial at a high speed to pellet the undissolved solid. Carefully collect the supernatant.

-

Filtration: Use a syringe filter to separate the saturated solution from the solid particles. Ensure the filter material is compatible with the solvent being used.

-

-

-

Determination of Concentration using UV-Vis Spectrophotometry:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Cyanine3 amine (TFA) of a known concentration in the solvent of interest.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of Cyanine3 amine (TFA) (approximately 555 nm) using the UV-Vis spectrophotometer.

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Plot a graph of absorbance versus concentration for the standard solutions. This is the Beer-Lambert law calibration curve.[8][9][10][11]

-

-

Measurement of the Saturated Solution:

-

Dilute the clear saturated supernatant with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted saturated solution.

-

Multiply the calculated concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of Cyanine3 amine (TFA) in that solvent.

-

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of Cyanine3 amine (TFA).

Caption: Workflow for determining the solubility of Cyanine3 amine (TFA).

Conclusion

This technical guide provides a foundational understanding of the solubility of Cyanine3 amine (TFA) and a detailed methodology for its experimental determination. For researchers and professionals in drug development, having access to this information is crucial for optimizing experimental conditions, ensuring the reproducibility of results, and advancing scientific discoveries. While the provided quantitative data offers a strong starting point, it is recommended to experimentally determine the solubility in the specific solvent systems and conditions used in your laboratory for the most accurate results.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. sciencebuddies.org [sciencebuddies.org]

- 3. embibe.com [embibe.com]

- 4. researchgate.net [researchgate.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. Khan Academy [khanacademy.org]

- 9. omnicalculator.com [omnicalculator.com]

- 10. Beer-Lambert Law | Transmittance & Absorbance [edinst.com]

- 11. fiveable.me [fiveable.me]

In-Depth Technical Guide to Cyanine3 Amine (TFA) Storage and Stability for Researchers, Scientists, and Drug Development Professionals

Introduction: Cyanine3 (Cy3) amine, often supplied as a trifluoroacetic acid (TFA) salt, is a widely utilized fluorescent dye in biological and biomedical research. Its primary amine group allows for covalent labeling of various biomolecules, including proteins and nucleic acids. The stability and proper storage of Cy3 amine are paramount to ensure the reproducibility and accuracy of experimental results. This guide provides a comprehensive overview of the recommended storage and handling procedures, stability under various conditions, and experimental protocols for assessing its integrity.

Storage and Handling of Cyanine3 Amine (TFA)

Proper storage is critical to maintain the fluorescent properties and chemical integrity of Cyanine3 amine. Both the solid form and stock solutions require specific conditions to prevent degradation.

Solid Form

The solid, lyophilized powder of Cyanine3 amine (TFA) should be stored under the following conditions:

-

Temperature: Long-term storage at -20°C is recommended by most suppliers. Some sources suggest storage at -80°C for extended periods.[1][2]

-

Light: Protect from light at all times. Exposure to light can lead to photobleaching.

-

Moisture: Store in a desiccated environment to prevent hydrolysis.

Stock Solutions

Once dissolved, the stability of Cyanine3 amine solutions is dependent on the solvent, storage temperature, and handling procedures.

-

Solvent Selection: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common solvents for creating concentrated stock solutions.

-

Aliquotting: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]

-

Storage Temperature and Duration:

-

-20°C: Stable for up to one month.

-

-80°C: Stable for up to six months.

-

Table 1: Recommended Storage Conditions for Cyanine3 Amine (TFA)

| Form | Temperature | Duration | Conditions |

| Solid Powder | -20°C | Long-term | Protect from light, keep desiccated |

| Stock Solution | -20°C | ≤ 1 month | Aliquoted, protect from light and moisture |

| Stock Solution | -80°C | ≤ 6 months | Aliquoted, protect from light and moisture |

Stability Profile of Cyanine3 Amine

The fluorescent properties of cyanine dyes are sensitive to their environment. Understanding the factors that affect stability is crucial for experimental design and data interpretation.

pH Stability

Cyanine dyes, in general, exhibit good stability over a wide pH range. However, extreme pH values can affect the fluorescence intensity and lead to degradation. The optimal pH for working with Cyanine3 amine is typically between 7.0 and 9.0.

Photostability

Cyanine3 is susceptible to photobleaching upon prolonged exposure to excitation light. The rate of photobleaching is dependent on the intensity of the light source and the surrounding chemical environment. To minimize photobleaching, it is advisable to:

-

Use the lowest possible excitation intensity.

-

Limit the exposure time.

-

Use antifade reagents in imaging applications.

Effect of Freeze-Thaw Cycles

Repeatedly freezing and thawing stock solutions can lead to degradation of the dye and a decrease in fluorescence. Aliquotting the stock solution into smaller, single-use vials is the most effective way to mitigate this issue.

Experimental Protocols

The following are detailed methodologies for key experiments related to the handling and stability assessment of Cyanine3 amine (TFA).

Protocol for Preparation of Cyanine3 Amine Stock Solution

-

Pre-equilibration: Allow the vial of solid Cyanine3 amine (TFA) to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Addition: Add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mM).

-

Dissolution: Vortex the vial until the dye is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Aliquotting: Dispense the stock solution into small, single-use, light-protected vials.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol for Assessing Photostability

-

Sample Preparation: Prepare a solution of Cyanine3 amine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.

-

Initial Measurement: Measure the initial absorbance and fluorescence intensity of the solution using a spectrophotometer and a fluorometer, respectively. Use the excitation and emission maxima for Cyanine3 (typically around 550 nm and 570 nm, respectively).

-

Light Exposure: Continuously expose the sample to a light source (e.g., the excitation light of the fluorometer or a specific wavelength from a lamp) for a defined period.

-

Time-course Measurements: At regular intervals, measure the absorbance and fluorescence intensity of the sample.

-

Data Analysis: Plot the normalized fluorescence intensity as a function of exposure time. The rate of decay indicates the photostability of the dye under the tested conditions.

Protocol for Evaluating pH Stability

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).

-

Sample Preparation: Prepare solutions of Cyanine3 amine with the same concentration in each of the different pH buffers.

-

Incubation: Incubate the samples at a constant temperature for a defined period.

-

Measurement: Measure the fluorescence intensity of each sample.

-

Data Analysis: Plot the fluorescence intensity as a function of pH to determine the pH range over which the dye is stable.

Visualization of Workflows and Pathways

General Workflow for Stock Solution Preparation and Storage

Caption: Workflow for preparing and storing Cyanine3 amine stock solutions.

Simplified Degradation Pathway of Cyanine Dyes

Caption: A simplified general degradation pathway for cyanine dyes.

The stability of Cyanine3 amine (TFA) is a critical factor for obtaining reliable and reproducible results in fluorescence-based applications. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the high performance of this valuable fluorescent probe. The provided experimental protocols offer a framework for assessing the stability of Cyanine3 amine under specific experimental conditions, further enhancing the quality of scientific outcomes.

References

Safeguarding Your Research: A Technical Guide to the Safe Handling of Cyanine3 Amine (TFA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Cyanine3 amine (TFA), a fluorescent dye integral to numerous applications in research and drug development. Given the variability in reported hazard information, this guide emphasizes a cautious approach, treating the compound with a high degree of care to ensure personnel and environmental safety.

Hazard Identification and Classification

The hazard classification of Cyanine3 amine and its derivatives can be inconsistent across different suppliers and forms (e.g., trifluoroacetate salt vs. sulfo-derivatives). While some safety data sheets (SDS) may classify it as non-hazardous, others provide a more cautious GHS classification. A conservative approach, assuming a higher level of risk, is recommended.

One available SDS for a related compound, Sulfo-Cyanine3 amine, provides the following GHS classification which should be considered as a potential for Cyanine3 amine (TFA) in the absence of specific data[1]:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Acute Aquatic Toxicity (Category 1): H400 - Very toxic to aquatic life.[1]

-

Chronic Aquatic Toxicity (Category 1): H410 - Very toxic to aquatic life with long lasting effects.[1]

It is crucial to note that for Cyanine3 amine specifically, some suppliers state that the toxicological properties have not been thoroughly investigated[2]. Therefore, treating the compound as potentially harmful via inhalation, ingestion, or skin contact is a prudent safety measure.

Table 1: GHS Hazard Summary (Based on Sulfo-Cyanine3 Amine Data)

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are fundamental to minimizing exposure when handling Cyanine3 amine (TFA).

Table 2: Recommended Personal Protective Equipment and Engineering Controls

| Control Type | Recommendation |

| Engineering Controls | Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder form to avoid inhalation of dust.[1] |

| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles.[1] |

| Skin Protection | Wear nitrile or other chemically resistant gloves. Change gloves immediately if contaminated. A lab coat should be worn to protect clothing. |

| Respiratory Protection | If working outside of a fume hood or if dust generation is likely, a NIOSH-approved particulate respirator may be necessary. |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

-

Avoid contact with skin and eyes[1].

-

Avoid inhalation of dust or aerosols[1].

-

Do not eat, drink, or smoke in areas where the compound is handled[1].

-

Wash hands thoroughly after handling[1].

-

Prepare solutions in a chemical fume hood to minimize inhalation exposure.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area[1][2].

-

Protect from light and moisture[3].

-

Recommended storage temperatures can vary, but -20°C is commonly advised for long-term stability[1][4].

-

Incompatible materials to avoid include strong acids/alkalis and strong oxidizing/reducing agents[1].

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |

| Skin Contact | Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation persists.[1][2] |

| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |

Spill Response:

In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. For small spills of the solid, carefully sweep up and place in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Avoid generating dust. Prevent the spill from entering drains or waterways.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a general workflow for handling Cyanine3 amine (TFA) in a laboratory setting, with integrated safety checkpoints.

Caption: General laboratory workflow for handling Cyanine3 amine (TFA).

Logical Relationship of Safety Precautions

The core safety precautions for handling Cyanine3 amine (TFA) are interconnected, forming a comprehensive safety strategy.

Caption: Interrelationship of key safety precautions.

Physical and Chemical Properties

Understanding the physical and chemical properties of Cyanine3 amine (TFA) can aid in its safe handling and use.

Table 4: Physical and Chemical Properties

| Property | Value |

| Appearance | Red to dark red solid/powder[4] |

| Solubility | Moderately soluble in water; soluble in polar organic solvents like DMSO and DMF[4]. |

| Excitation Maximum (λex) | Approximately 555 nm[3] |

| Emission Maximum (λem) | Approximately 570 nm[3] |

Disposal Considerations

Dispose of Cyanine3 amine (TFA) and its waste in accordance with all applicable federal, state, and local regulations. As it is considered very toxic to aquatic life, do not allow it to enter drains or waterways[1]. Contaminated packaging should also be disposed of as hazardous waste.

Conclusion

While Cyanine3 amine (TFA) is an invaluable tool in scientific research, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and ensure a safe laboratory environment for themselves and their colleagues. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

An In-depth Technical Guide to the Quantum Yield and Photostability of Cyanine3 Amine (TFA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Cyanine3 (Cy3) amine (TFA salt), a widely utilized fluorescent dye in biological research and drug development. This document details its quantum yield and photostability, presenting key quantitative data, experimental methodologies for their determination, and a representative experimental workflow.

Core Photophysical Properties of Cyanine3 Amine

Cyanine3 (Cy3) is a bright and photostable fluorescent dye belonging to the cyanine family. It exhibits a characteristic orange-red fluorescence, making it a popular choice for labeling a wide array of biomolecules, including proteins, antibodies, and nucleic acids.[1][2][3] The amine-reactive version, Cyanine3 amine, allows for straightforward conjugation to various molecules.[4][5] The trifluoroacetate (TFA) salt is a common counterion for the amine form of the dye.

Quantitative Data Summary

The following table summarizes the key quantitative photophysical parameters for Cyanine3 amine. It is important to note that the quantum yield can be influenced by the local environment, such as the solvent and the molecule to which it is conjugated.[6][7]

| Property | Value | Notes |

| Quantum Yield (Φ) | 0.31[4][5] | In aqueous solution. The quantum yield of Cy3 conjugated to DNA has been reported as 0.24.[6] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹[5] | At absorption maximum. |

| Absorption Maximum (λ_abs_) | ~555 nm[5][8] | |

| Emission Maximum (λ_em_) | ~570 nm[5][8] | |

| Photostability | Generally high[2][3][9] | Quantitative photobleaching quantum yields are highly dependent on experimental conditions (e.g., excitation intensity, presence of oxygen and photostabilizers). Cy3 dyes are known for their robust performance against photobleaching in typical imaging experiments.[2][3] |

Experimental Protocols

Accurate determination of quantum yield and photostability is crucial for the effective application of fluorescent dyes. The following sections detail the standard experimental protocols for these measurements.

Measurement of Fluorescence Quantum Yield

The relative quantum yield of a fluorescent molecule is typically determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Cyanine3 amine (TFA)

-

Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Appropriate solvent (e.g., phosphate-buffered saline (PBS) for biological applications)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the Cyanine3 amine and the quantum yield standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength. The emission should be integrated over the entire fluorescence band.

-

Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample_) can be calculated using the following equation:

Φ_sample_ = Φ_standard_ * (Slope_sample_ / Slope_standard_) * (n_sample_² / n_standard_²)

where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Assessment of Photostability

Photostability is typically assessed by measuring the rate of photobleaching, which is the irreversible loss of fluorescence upon continuous excitation.

Materials:

-

Fluorescence microscope equipped with a suitable laser line (e.g., 532 nm or 555 nm) and a sensitive detector (e.g., EMCCD or sCMOS camera).

-

Cyanine3 amine labeled sample (e.g., protein or DNA) immobilized on a glass slide.

-

Imaging buffer, which may contain an oxygen-scavenging system (e.g., glucose oxidase and catalase) and triplet-state quenchers to enhance photostability.[10]

Procedure:

-

Sample Preparation: Prepare a sample of Cyanine3 amine-labeled biomolecules immobilized on a microscope slide.

-

Image Acquisition:

-

Locate the fluorescently labeled molecules under the microscope.

-

Continuously illuminate the sample with the excitation laser at a constant power density.

-

Acquire a time-lapse series of images, recording the fluorescence intensity from a region of interest over time.

-

-

Data Analysis:

-

Measure the fluorescence intensity of the labeled molecules in each frame of the time-lapse series.

-

Plot the normalized fluorescence intensity as a function of time.

-

The photobleaching rate can be determined by fitting the decay curve to an exponential function. The time constant of the decay is a measure of the photostability under the specific experimental conditions.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for labeling a protein with Cyanine3 amine and subsequent fluorescence imaging, a common application in drug development and cell biology research.

Caption: Protein labeling and imaging workflow with Cyanine3 Amine.

This guide provides foundational knowledge for the effective use of Cyanine3 amine (TFA) in research and development. For specific applications, further optimization of labeling and imaging protocols may be required.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Cyanine 3 Dye | AxisPharm [axispharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Cyanine 3 amine (A270139) | Antibodies.com [antibodies.com]

- 6. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cyanine3 Amine (TFA) Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3 (Cy3) is a bright, orange-fluorescent dye commonly used for labeling proteins and other biomolecules. This document provides a detailed protocol for labeling proteins with Cyanine3 amine (TFA salt) by targeting the carboxylic acid groups on the protein. This method utilizes carbodiimide chemistry, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a stable amide bond between the protein's carboxyl groups (C-terminus, aspartic acid, and glutamic acid residues) and the primary amine of the Cy3 dye.[1][2] This approach is an excellent alternative to amine-reactive labeling (e.g., using NHS esters) when primary amines on the protein need to be preserved for functional reasons or when targeting specific sites is desired.

Principle of the Reaction

The labeling process is a two-step reaction. First, EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to hydrolysis, so for increased efficiency and stability, NHS or Sulfo-NHS is often included to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester.[1][3] In the second step, the primary amine of the Cyanine3 amine molecule reacts with the activated carboxyl group (or the NHS ester) to form a stable amide bond, covalently linking the fluorescent dye to the protein.[1]

Quantitative Data Summary

The efficiency of the labeling reaction is dependent on several factors, including the molar ratios of the reactants, pH, and the protein itself. The following table provides a general guideline for optimizing the labeling reaction. It is highly recommended to perform trial conjugations at different dye-to-protein molar ratios to determine the optimal conditions for your specific protein and application.[4]

| Parameter | Recommended Range | Notes |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[5][6] |

| Molar Ratio of Cy3 Amine to Protein | 10:1 to 20:1 | This should be optimized for each protein. |

| Molar Ratio of EDC to Protein | 20:1 to 50:1 | A higher excess is often needed. |

| Molar Ratio of (Sulfo-)NHS to Protein | 20:1 to 50:1 | Typically used in equimolar or slight excess to EDC. |

| Activation pH | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups.[1] |

| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction of the activated carboxyl with the amine.[7] |

| Reaction Time | 2 hours to overnight | Longer incubation times may increase labeling efficiency. |

| Reaction Temperature | Room Temperature or 4°C | 4°C may be preferred for sensitive proteins. |

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

Cyanine3 amine (TFA salt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1.5 M Hydroxylamine, pH 8.5

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification resin (e.g., Sephadex G-25) for size-exclusion chromatography or dialysis cassettes

-

Spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for labeling proteins with Cyanine3 amine using EDC/NHS chemistry.

Step-by-Step Protocol

1. Preparation of Reagents

-

Protein Solution: Prepare a solution of your protein in Activation Buffer at a concentration of 2-10 mg/mL. If your protein is in a buffer containing primary amines (e.g., Tris) or carboxylates, it must be exchanged into the Activation Buffer using dialysis or a desalting column.

-

Cyanine3 Amine Solution: Immediately before use, dissolve the Cyanine3 amine (TFA salt) in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

-

EDC and (Sulfo-)NHS Solutions: Immediately before use, prepare concentrated stock solutions of EDC and (Sulfo-)NHS in the Activation Buffer or water. These reagents are moisture-sensitive and should be handled accordingly.

2. Activation of Protein Carboxyl Groups

-

To the protein solution, add the freshly prepared EDC and (Sulfo-)NHS solutions to achieve the desired molar excess (refer to the table above).

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxyl groups on the protein.

3. Conjugation of Cyanine3 Amine

-

Add the appropriate volume of the Cyanine3 amine stock solution to the activated protein solution to achieve the desired molar ratio.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of Conjugation Buffer.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with continuous gentle stirring. Protect the reaction from light.

4. Quenching the Reaction

-

(Optional) To quench any unreacted EDC, 2-mercaptoethanol can be added to a final concentration of 20 mM and incubated for 15 minutes.[3]

-

To stop the overall labeling reaction, add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 30-60 minutes at room temperature.[4]

5. Purification of the Labeled Protein

-

Remove the unreacted dye and reaction byproducts by passing the solution over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will typically be in the first colored fraction to elute.

-

Alternatively, the labeled protein can be purified by dialysis against a large volume of the desired storage buffer.

6. Determination of the Degree of Labeling (DOL)

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance of Cy3 (~550 nm, Amax).

-

Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where:

-

CF is the correction factor (A280 of the free dye / Amax of the free dye). For Cy3, this is approximately 0.08.

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the Degree of Labeling (DOL): DOL = Amax / (εdye × Protein Concentration (M)) where:

-

εdye is the molar extinction coefficient of Cy3 at its Amax (~150,000 cm-1M-1).

-

Signaling Pathway Diagram Example (Hypothetical)

This is a hypothetical example of how a Cy3-labeled protein could be used to study a signaling pathway.

Caption: A hypothetical signaling pathway involving a Cy3-labeled protein.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive reagents | Use fresh EDC and (Sulfo-)NHS. Ensure Cy3 amine has been stored correctly. |

| Incorrect pH | Verify the pH of the activation and conjugation buffers. | |

| Presence of competing amines or carboxyls in the buffer | Exchange the protein into an appropriate amine- and carboxyl-free buffer. | |

| Insufficient molar excess of reagents | Optimize the molar ratios of dye, EDC, and (Sulfo-)NHS. | |

| Protein Precipitation | Protein instability at reaction pH | Perform the reaction at 4°C or for a shorter duration. |

| High degree of labeling | Reduce the molar excess of the Cy3 amine. | |

| High concentration of organic solvent | Minimize the amount of DMSO/DMF used to dissolve the dye. | |

| Loss of Protein Activity | Labeling of critical carboxyl residues | Reduce the degree of labeling by lowering the molar excess of the dye. |

| Denaturation during the reaction | Perform the reaction at 4°C and ensure gentle mixing. |

References

- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - GT [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

step-by-step guide to labeling oligonucleotides with Cyanine3 amine (TFA)

This document provides a detailed guide for researchers, scientists, and drug development professionals on the conjugation of Cyanine3 (Cy3) dye to amine-modified oligonucleotides. The following protocols cover the activation of Cyanine3 amine and the subsequent labeling reaction, purification of the conjugate, and quantification of the final product.

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology and diagnostics, with applications ranging from quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH) to microarrays and single-molecule studies. Cyanine3 is a bright and photostable fluorescent dye that is commonly used for labeling oligonucleotides. This guide details the chemical conjugation of an amine-modified oligonucleotide with Cyanine3, focusing on a robust and efficient labeling strategy.

The primary method described herein involves the use of a pre-activated N-hydroxysuccinimide (NHS) ester of Cyanine3, which readily reacts with the primary amine group on a modified oligonucleotide to form a stable amide bond. For instances where the starting material is Cyanine3 amine, a protocol for in-situ activation using a homobifunctional crosslinker is also discussed.

Experimental Protocols

Materials and Reagents

-

Amine-modified oligonucleotide (5' or 3' modification)

-

Cyanine3 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate or Sodium Borate buffer (pH 8.5-9.0)

-

Nuclease-free water

-

Purification columns (e.g., desalting, HPLC, or PAGE)

-

Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, spectrophotometer)

Protocol 1: Labeling with Cyanine3 NHS Ester

This is the most common and straightforward method for labeling amine-modified oligonucleotides.

2.2.1. Reagent Preparation

-

Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

-

Labeling Buffer: Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.5-9.0. This slightly basic pH is crucial for the reaction as it ensures the primary amine on the oligonucleotide is deprotonated and thus nucleophilic.[1]

-

Cyanine3 NHS Ester Stock Solution: Immediately before use, dissolve the Cyanine3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[1] NHS esters are susceptible to hydrolysis, so it is critical to use anhydrous DMSO and prepare the solution fresh.[1]

2.2.2. Conjugation Reaction

-

In a microcentrifuge tube, combine the following:

-

50 µL of 1 mM amine-modified oligonucleotide

-

50 µL of 0.1 M Labeling Buffer (pH 8.5-9.0)

-

10-20 µL of 10 mg/mL Cyanine3 NHS ester in DMSO. The optimal molar ratio of dye to oligonucleotide should be determined empirically but a 10-20 fold molar excess of the dye is a good starting point.

-

-

Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark. Longer incubation times (e.g., overnight) can also be effective.[1]

References

Application Notes and Protocols for the Conjugation of Cyanine3 Amine (TFA) to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3 (Cy3) is a bright, orange-fluorescent dye widely used for labeling a variety of biomolecules, including proteins, antibodies, and nucleic acids.[1][2] Its strong absorption, high fluorescence quantum yield, and good photostability make it an excellent choice for a range of applications such as fluorescence microscopy, flow cytometry, and immunoassays.[1][2] This document provides detailed application notes and protocols for the conjugation of Cyanine3 amine (TFA salt) to molecules containing primary amines.

Cyanine3 amine itself possesses a primary amine and therefore cannot directly react with another primary amine to form a stable conjugate.[3][4][5][6] The conjugation of two primary amines requires the use of a crosslinking agent. This guide will detail two primary strategies for achieving this conjugation:

-

Using a Homobifunctional N-hydroxysuccinimide (NHS) Ester Crosslinker: These reagents contain two NHS ester groups that can react with primary amines to form stable amide bonds.[7][8][9]

-

Using a Dicarboxylic Acid Linker with Carbodiimide (EDC) and N-hydroxysuccinimide (NHS) Chemistry: This two-step method allows for the linkage of two primary amines through a dicarboxylic acid spacer.[10][11][12][13]

Spectroscopic Properties of Cyanine3

Proper handling and analysis of Cy3-conjugated molecules require an understanding of their spectral characteristics.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~555 nm | [5] |

| Emission Maximum (λem) | ~570 nm | [5] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | ~0.31 | [5] |

Strategy 1: Conjugation via a Homobifunctional NHS Ester Crosslinker

This method utilizes a crosslinker with two identical amine-reactive groups, such as Disuccinimidyl suberate (DSS) or its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3).[9] The workflow involves the reaction of the crosslinker with both the primary amine of the target molecule and the primary amine of Cy3 amine.

Experimental Workflow: Homobifunctional Crosslinking

Caption: Workflow for conjugating a primary amine to Cyanine3 amine using a homobifunctional NHS ester crosslinker.

Protocol: Homobifunctional NHS Ester Crosslinking

Materials:

-

Target molecule with a primary amine

-

Cyanine3 amine (TFA)

-

Homobifunctional NHS ester crosslinker (e.g., DSS or BS3)

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Preparation of Reactants:

-

Dissolve the target molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve Cyanine3 amine in a minimal amount of DMF or DMSO and then dilute with the reaction buffer.

-

Immediately before use, prepare a stock solution of the NHS ester crosslinker in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Combine the target molecule and Cyanine3 amine in the reaction buffer. A typical starting molar ratio is 1:1, but this may need to be optimized.

-

Slowly add the NHS ester crosslinker to the reaction mixture while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the crosslinker over the total primary amines.

-

Incubate the reaction at room temperature for 30-60 minutes.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted Cy3 amine, crosslinker, and quenching buffer by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled conjugate.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and 555 nm (for Cy3 concentration).

-

Analyze the conjugate by SDS-PAGE to confirm labeling and assess purity.

-

Strategy 2: Conjugation via a Dicarboxylic Acid Linker and EDC/NHS Chemistry

This strategy involves a two-step process where a dicarboxylic acid is first activated and conjugated to one of the primary amines, followed by the activation of the second carboxyl group and conjugation to the other primary amine. This method offers more control over the reaction and can reduce the formation of homodimers.

Experimental Workflow: EDC/NHS Crosslinking

Caption: Two-step workflow for conjugating a primary amine to Cyanine3 amine using a dicarboxylic acid linker with EDC/NHS chemistry.

Protocol: Dicarboxylic Acid Linker with EDC/NHS

Materials:

-

Target molecule with a primary amine

-

Cyanine3 amine (TFA)

-

Dicarboxylic acid linker (e.g., succinic acid, glutaric acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., Phosphate-Buffered Saline, pH 7.2)

-

Quenching Solution (e.g., 1 M hydroxylamine, pH 8.5)

-

Purification supplies (e.g., dialysis tubing or size-exclusion column)

Procedure:

Step 1: Conjugation of Dicarboxylic Acid Linker to the First Primary Amine (Target Molecule)

-

Activation of Dicarboxylic Acid:

-

Dissolve the dicarboxylic acid linker in the Activation Buffer.

-

Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the dicarboxylic acid solution.

-

Incubate for 15 minutes at room temperature to activate one of the carboxyl groups.

-

-

First Conjugation:

-

Add the target molecule (containing the first primary amine) to the activated linker solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

-

Incubate for 2 hours at room temperature.

-

-

Purification of Intermediate:

-

Remove excess reactants by dialysis against a suitable buffer or by using a size-exclusion column.

-

Step 2: Conjugation of Cyanine3 Amine to the Intermediate

-

Activation of the Terminal Carboxyl Group:

-

Dissolve the purified intermediate from Step 1 in Activation Buffer.

-

Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS.

-

Incubate for 15 minutes at room temperature.

-

-

Second Conjugation:

-

Add Cyanine3 amine to the activated intermediate solution.

-

Adjust the pH to 7.2-8.0 with Coupling Buffer.

-

Incubate for 2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM.

-

Incubate for 15 minutes.

-

-

Final Purification and Characterization:

-

Purify the final Cy3-labeled conjugate using dialysis or size-exclusion chromatography.

-

Characterize the final product as described in the previous protocol.

-

Quantitative Data Summary